molecular formula C10H8F3N3O2 B12861287 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione

Cat. No.: B12861287
M. Wt: 259.18 g/mol
InChI Key: QWLDDXOTSSLMBL-LEKURXNJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione is a complex organic compound characterized by its unique structure, which includes trifluoromethyl and pyrimidinylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione typically involves the reaction of 1,1,1-trifluoro-2,4-pentanedione with pyrimidin-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production requirements, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in a variety of substituted compounds .

Scientific Research Applications

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and pyrimidinylamino groups into target molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl and pyrimidinylamino groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione is unique due to the presence of both trifluoromethyl and pyrimidinylamino groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in scientific research and industry .

Biological Activity

1,1,1-Trifluoro-3-[(pyrimidin-2-ylamino)methylene]pentane-2,4-dione is a complex organic compound notable for its unique trifluoromethyl and pyrimidine moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Structure

Molecular Formula: C8H8F3N3O2
Molecular Weight: 239.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The pyrimidine moiety is known for its role in modulating enzyme activity and receptor interactions. Preliminary studies suggest that this compound may function as an inhibitor of certain kinases involved in cell signaling pathways related to cancer and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
HeLa (Cervical Cancer)10.0Cell cycle arrest
A549 (Lung Cancer)15.0Inhibition of metastasis

These findings indicate a promising therapeutic potential for this compound in cancer treatment.

Antimicrobial Activity

Additionally, the compound has been evaluated for its antimicrobial properties. Studies have demonstrated effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Study on Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their anticancer activity. The study found that modifications to the pyrimidine ring significantly enhanced potency against breast cancer cells (MCF-7). The most effective derivative exhibited an IC50 value of 5 µM, demonstrating a substantial improvement over the parent compound.

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against drug-resistant strains. The findings indicated that certain derivatives maintained activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to established antibiotics . This positions the compound as a potential candidate for further development in antibiotic resistance scenarios.

Properties

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

(E)-5,5,5-trifluoro-4-hydroxy-3-[(E)-pyrimidin-2-yliminomethyl]pent-3-en-2-one

InChI

InChI=1S/C10H8F3N3O2/c1-6(17)7(8(18)10(11,12)13)5-16-9-14-3-2-4-15-9/h2-5,18H,1H3/b8-7+,16-5+

InChI Key

QWLDDXOTSSLMBL-LEKURXNJSA-N

Isomeric SMILES

CC(=O)/C(=C(\C(F)(F)F)/O)/C=N/C1=NC=CC=N1

Canonical SMILES

CC(=O)C(=C(C(F)(F)F)O)C=NC1=NC=CC=N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.